molecular formula C8H9NO4S B14266576 Benzenesulfonic acid, (acetylamino)- CAS No. 138721-63-8

Benzenesulfonic acid, (acetylamino)-

Cat. No.: B14266576
CAS No.: 138721-63-8
M. Wt: 215.23 g/mol
InChI Key: KCMKIDORSDPITL-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, (acetylamino)-, is an organosulfur compound with the molecular formula C8H9NO3S. It is a derivative of benzenesulfonic acid, where an acetylamino group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, (acetylamino)-, can be synthesized through the sulfonation of benzene followed by acetylation. The sulfonation process involves the reaction of benzene with sulfur trioxide and fuming sulfuric acid to produce benzenesulfonic acid

Industrial Production Methods

Industrial production of benzenesulfonic acid, (acetylamino)-, typically involves large-scale sulfonation and acetylation processes. The sulfonation is carried out using concentrated sulfuric acid or chlorosulfonic acid, while the acetylation is performed using acetic anhydride or acetyl chloride under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, (acetylamino)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, (acetylamino)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, (acetylamino)-, involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The acetylamino group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, (acetylamino)-, is unique due to the presence of both the sulfonic acid and acetylamino groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The acetylamino group enhances the compound’s ability to interact with biological targets, while the sulfonic acid group provides strong acidity and solubility in water and polar solvents .

Properties

138721-63-8

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

2-acetamidobenzenesulfonic acid

InChI

InChI=1S/C8H9NO4S/c1-6(10)9-7-4-2-3-5-8(7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)

InChI Key

KCMKIDORSDPITL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1S(=O)(=O)O

Origin of Product

United States

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